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These application notes provide a detailed overview of the patient selection criteria for clinical
research studies of Tavapadon, a novel dopamine D1/D5 partial agonist under investigation for
the treatment of Parkinson's disease (PD). The included protocols for key experimental
assessments are intended to ensure consistency and accuracy in data collection for
researchers and clinicians involved in the clinical evaluation of Tavapadon.

Patient Selection Criteria

The selection of an appropriate patient population is critical for the successful evaluation of
Tavapadon's efficacy and safety. The following tables summarize the key inclusion and
exclusion criteria derived from various Phase 3 clinical trials of Tavapadon, including the
TEMPO-1, TEMPO-2, TEMPO-3, and TEMPO-4 studies.

Table 1: Inclusion Criteria for Tavapadon Clinical Trials
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TEMPO-3
TEMPO-1 & ) )
. (Adjunctive TEMPO-4 (Open-
Criteria TEMPO-2 (Early . .
Therapy with Label Extension)
PD, Monotherapy)
Levodopa)
18+ years
40 to 80 years, 40 to 80 years, o )
Age ) ) ) ) (participants from prior
inclusive[1][2][3] inclusive[4] )
TEMPO trials)[5]
Diagnosis of
Diagnosis of Parkinson's Disease
Parkinson's Disease consistent with the UK Confirmed diagnosis
] ] consistent with the UK Parkinson's Disease of Parkinson's
Diagnosis

Parkinson's Disease
Society Brain Bank

diagnostic criteria

Society Brain Bank
diagnostic criteria,
with bradykinesia and

motor asymmetry

Disease from previous

trial

Disease Duration

Diagnosed within 3

years of screening

Not specified, but
patients must be
experiencing motor
fluctuations.

Not applicable

(rollover study).

Disease Stage

Not explicitly defined
by Hoehn and Yabhr,
but patients are in
early stages and have

not required levodopa.

Modified Hoehn and
Yahr stage 2, 2.5, or 3
in the "on" state

Not applicable

(rollover study).

Motor Fluctuations

Not required.

Experiencing motor
fluctuations with a
minimum of 2.5 hours
of "OFF" time on 2
consecutive diary

days

Not applicable

(rollover study).

Prior/Concomitant

Medication

No prior treatment
with levodopa.

Dopaminergic agonist

Stable dose of
levodopa/carbidopa
(at least 400 mg/day
standard release or

Must continue
levodopa/carbidopa or
levodopa/benserazide

if they were in the
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treatment for no

longer than 28 days

300 mg/day extended-
release) or
levodopa/benserazide

for at least 4 weeks

TEMPO-3 trial. Must
refrain from other PD
medications not
permitted by the

protocol

Informed Consent

Capable of giving
signed informed

consent

Capable of giving
signed informed

consent

Capable of giving
signed informed

consent

Sexually active men
or women of
childbearing potential
must agree to use

acceptable or highly

Sexually active men
or women of
childbearing potential
must agree to use

acceptable or highly

Men and women who
can have children
must agree to use
effective birth control

Contraception ) ) ) ) methods or choose
effective birth control, effective birth control,
) ) ) ) not to have sexual
or remain abstinent or remain abstinent o ) )
) ) ) ) activity during the trial
during the trial and for ~ during the trial and for
and for 4 weeks after
4 weeks after the last 4 weeks after the last
the last dose
dose dose
o o Demonstrated
Willing and able to Willing and able to )
] ] ] ] ] adequate compliance
Compliance comply with all trial comply with all trial

procedures.

procedures.

in the preceding
double-blind trial

Study Rollover

Not applicable.

Not applicable.

Must enroll within 72
hours of completing
the last visit of the
preceding double-
blind trial (TEMPO-1,
-2, or -3)

Table 2: Exclusion Criteria for Tavapadon Clinical Trials
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Criteria

Description

Atypical Parkinsonism

History or clinical features consistent with
atypical or secondary parkinsonian syndromes
(e.g., progressive supranuclear palsy, multiple
system atrophy, corticobasal degeneration,

drug-induced or post-stroke parkinsonism)

Levodopa Response

History of nonresponse or insufficient response
to therapeutic dosages of Levodopa (for
TEMPO-3)

Suicidality

Serious risk of suicide, as indicated by "yes" on
specific items of the Columbia-Suicide Severity
Rating Scale (C-SSRS) within a defined

timeframe

Vulnerable Populations

Individuals who might be at a higher risk of harm

or exploitation

Other Conditions

Any other condition that, in the investigator's
opinion, would make the patient unsuitable for

the study

Prior Enroliment

Previous enrollment in the same open-label trial

from which they had withdrawn

Signaling Pathways and Experimental Workflows
Tavapadon's Signaling Pathway

Tavapadon is a selective partial agonist of the dopamine D1 and D5 receptors. Its therapeutic

effect in Parkinson's disease is believed to be mediated through the activation of the direct

motor pathway. The following diagram illustrates the primary signaling cascade initiated by

Tavapadon binding to D1/D5 receptors on medium spiny neurons in the striatum.
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Tavapadon's primary signaling pathway via D1/D5 receptor activation.

Clinical Trial Workflow

The following diagram outlines a typical workflow for a patient participating in a Tavapadon
clinical trial, from initial screening to the follow-up period.
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A generalized workflow for Tavapadon clinical trials.
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Experimental Protocols

Movement Disorder Society-Unified Parkinson's Disease
Rating Scale (MDS-UPDRS)

The MDS-UPDRS is a comprehensive assessment of both motor and non-motor symptoms
associated with Parkinson's disease. It is divided into four parts.

o Part I: Non-Motor Experiences of Daily Living: This part is completed by the investigator
based on an interview with the patient and caregiver. It assesses cognitive impairment,
hallucinations, depression, anxiety, apathy, and other non-motor symptoms.

o Part Il: Motor Experiences of Daily Living: This is a self-administered questionnaire for the
patient, with or without caregiver assistance. It evaluates the patient's perception of their
difficulties with motor tasks such as speech, swallowing, dressing, and walking.

» Part lll: Motor Examination: This part is administered by a trained clinician and involves a
direct examination of the patient's motor function, including speech, facial expression,
rigidity, finger tapping, hand movements, and gait.

o Part IV: Motor Complications: This section is completed by the investigator and assesses the
severity and impact of motor fluctuations and dyskinesias.

Methodology:
o Administration: The scale should be administered by a trained and certified rater.

e Scoring: Each item is scored on a 0-4 scale, with O representing no impairment and 4
representing severe impairment.

» Patient Instructions: For Part I, the clinician provides specific instructions for each motor
task. For example, for finger tapping, the patient is asked to tap their thumb and index finger
together as quickly and as big as possible.

e Data Collection: The scores for each part are recorded on the official MDS-UPDRS form.
The total score provides a comprehensive measure of the patient's disease severity.
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Hauser Diary

The Hauser diary is a patient-reported tool used to assess motor fluctuations in Parkinson's
disease. It helps to quantify the amount of "on" time (when symptoms are well-controlled), "off"
time (when symptoms return), and the presence of dyskinesias.

Methodology:

» Patient Training: Patients should be thoroughly trained on how to complete the diary,
including the definitions of "on," "off," and dyskinesia.

e Recording Intervals: Patients are typically instructed to record their motor state every 30
minutes throughout the day.

o Diary Categories: The diary includes categories such as:

[e]

Asleep

o "Off"

[¢]

"On" without dyskinesia

[¢]

"On" with non-troublesome dyskinesia

[e]

"On" with troublesome dyskinesia

o Data Analysis: The completed diaries are used to calculate the total number of hours spent in
each motor state per day.

Modified Hoehn and Yahr Scale

The Modified Hoehn and Yahr scale is a clinical staging system used to describe the
progression of motor symptoms in Parkinson's disease.

Methodology:

¢ Clinical Assessment: The stage is determined by a clinician based on a neurological
examination.
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o Staging Criteria:
o Stage 0: No signs of disease.
o Stage 1.0: Symptoms are on one side of the body only.
o Stage 1.5: Unilateral and axial involvement.
o Stage 2.0: Bilateral symptoms without impairment of balance.
o Stage 2.5: Mild bilateral disease with recovery on the pull test.

o Stage 3.0: Mild to moderate bilateral disease; some postural instability; physically
independent.

o Stage 4.0: Severe disability; still able to walk or stand unassisted.

o Stage 5.0: Wheelchair-bound or bedridden unless aided.

Columbia-Suicide Severity Rating Scale (C-SSRS)

The C-SSRS is a semi-structured interview used to assess suicidal ideation and behavior.
Methodology:
o Administration: The scale is administered by a trained clinician or rater.

e Questioning: The rater asks a series of questions about suicidal thoughts and behaviors,
starting with general questions and proceeding to more specific inquiries if the patient
endorses suicidal ideation.

e Assessment Areas: The scale assesses:
o Wish to be dead
o Non-specific active suicidal thoughts

o Active suicidal ideation with any methods (not plan) but without intent to act
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o Active suicidal ideation with some intent to act, without a specific plan
o Active suicidal ideation with a specific plan and intent
o Suicidal behavior
e Scoring: The responses are used to categorize the patient's risk level for suicide.

These application notes and protocols are intended to serve as a guide for researchers
involved in the clinical development of Tavapadon. Adherence to these guidelines will help to
ensure the collection of high-quality, consistent data, which is essential for a thorough
evaluation of this promising new therapy for Parkinson's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15573213?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

